![molecular formula C17H14F3N7O B12241964 5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12241964.png)
5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group and a triazolo-pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This can be achieved by reacting 3-trifluoromethyl-1,2,4-triazole with appropriate pyridazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine rings, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives: These compounds share the trifluoromethyl and triazolo moieties but differ in their overall structure and specific applications.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based Materials: These materials are similar in their triazolo structure but are primarily used in energetic materials.
Uniqueness
5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridazine ring with a trifluoromethyl-triazolo moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14F3N7O |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-[3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H14F3N7O/c18-17(19,20)16-24-23-14-3-4-15(25-27(14)16)28-10-11-5-6-26(9-11)13-2-1-12(7-21)22-8-13/h1-4,8,11H,5-6,9-10H2 |
InChI Key |
LEEPUFXKJMHEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=CN=C(C=C4)C#N |
Origin of Product |
United States |
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